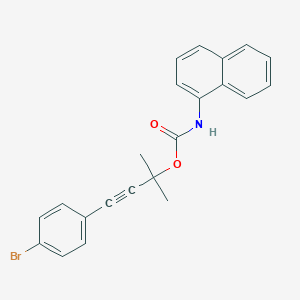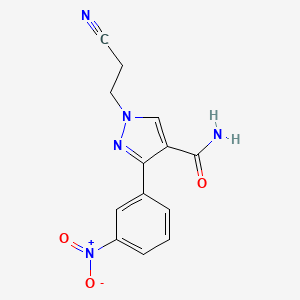![molecular formula C19H19NO2 B5018928 3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)
3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as MPAC, is a chemical compound that belongs to the class of cyclohexenones. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPAC has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, and potential applications in research.
Mécanisme D'action
The mechanism of action of 3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves the inhibition of MAO, which is responsible for the breakdown of neurotransmitters in the brain. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities. This compound has been shown to be a selective inhibitor of MAO-B, which is primarily responsible for the breakdown of dopamine. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, leading to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to an improvement in mood and a reduction in symptoms of depression and anxiety. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models, suggesting potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one for lab experiments is its high potency and selectivity as an MAO inhibitor. This allows for precise control over the levels of neurotransmitters in the brain, making it a useful tool for investigating the role of MAO in various physiological and pathological processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it suitable for use in animal models and potentially in humans.
One of the limitations of this compound for lab experiments is its relatively high cost and limited availability. Additionally, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Finally, the use of this compound in humans is still in the early stages of development, and further research is needed to establish its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective MAO inhibitors based on the structure of this compound. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve its efficacy in the treatment of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of 3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves the reaction of 4-methoxyaniline with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with phenylhydrazine to form the final compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a useful tool for research applications.
Applications De Recherche Scientifique
3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been widely used in scientific research as a tool to investigate the role of MAO in various physiological and pathological processes. It has been shown to inhibit the activity of MAO in vitro and in vivo, leading to an increase in the levels of neurotransmitters in the brain. This has implications for the treatment of psychiatric disorders such as depression and anxiety, as well as neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
3-(4-methoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-19-9-7-16(8-10-19)20-17-11-15(12-18(21)13-17)14-5-3-2-4-6-14/h2-10,13,15,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGDHADDXRBATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5018857.png)
![1,1'-(2-butyne-1,4-diyl)bis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B5018860.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5018880.png)
![isopropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5018892.png)
![methyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5018898.png)


![3-[2-(1,3-benzoxazol-2-ylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5018914.png)
![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)
![2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5018948.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)